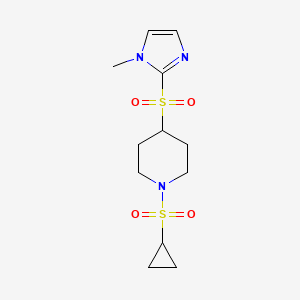

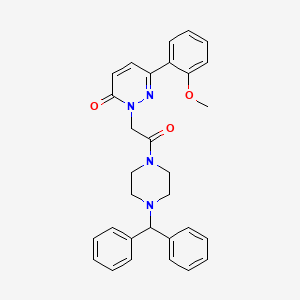

![molecular formula C12H20N2O3 B3002209 Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2138094-74-1](/img/structure/B3002209.png)

Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not directly described in the provided papers. However, similar spirocyclic compounds have been synthesized using efficient and scalable routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two different synthetic routes, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of related spirocyclic compounds, such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, involved reactions with N,N-dimethylformamide dimethyl acetal, indicating the possibility of using active methylene group reactions for the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of this compound is not directly analyzed in the provided papers. However, the conformational study of related spirocyclic compounds, such as the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers, was performed using X-ray diffraction. These studies revealed that the compounds crystallize isostructurally and are stabilized by C-H...O hydrogen bonds, forming chains along specific directions . This information could be relevant when considering the molecular structure of tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxyl

Applications De Recherche Scientifique

Synthesis and Derivation

- Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and similar compounds offer efficient synthetic routes for novel compounds, especially in exploring chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Molecular Structure and Crystallography

- These compounds play a significant role in crystallographic studies, as seen in the preparation and analysis of derivatives such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, which highlight the influence of substituents on cyclohexane rings in supramolecular arrangements (Graus et al., 2010).

Conformational Analysis

- Spirolactams, which are structurally related, are synthesized for use in peptide synthesis as constrained surrogates, aiding in the conformational analysis of peptide analogues (Fernandez et al., 2002).

Chemical Reaction Pathways

- Studies on compounds like tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reveal unique chemical reaction pathways, providing insights into the synthesis of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Potential in Radiochemistry

- Compounds such as [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate demonstrate potential applications in radiochemistry, particularly as imaging agents for benzodiazepine receptors (He et al., 1994).

Applications in Organic Synthesis

- Various derivatives are used in organic synthesis, illustrating the versatility of such compounds in creating novel structures, as evidenced in the synthesis of compounds like Methyl 2‐(Benzyloxycarbonylamino)‐2‐cyclopropylideneacetate (Limbach et al., 2009).

Role in Heterocyclic Synthesis

- The synthesis of complex heterocyclic structures, such as those seen in the Intramolecular Schmidt reaction of related compounds, provides valuable routes for the creation of saturated fused aza heterocycles (Moskalenko & Boev, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)5-4-6-13-9(12)15/h4-8H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPXSWOSXXIKHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

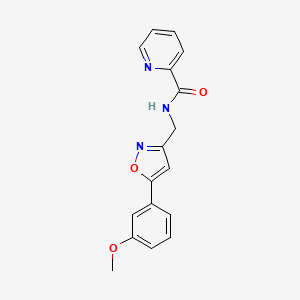

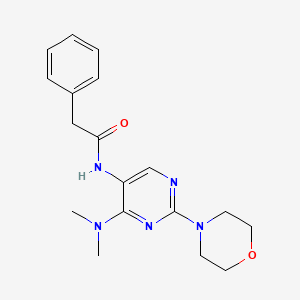

![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)

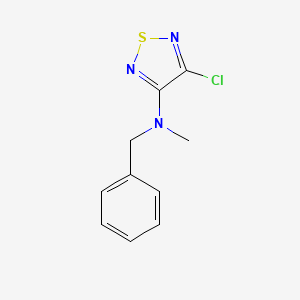

![1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone](/img/structure/B3002131.png)

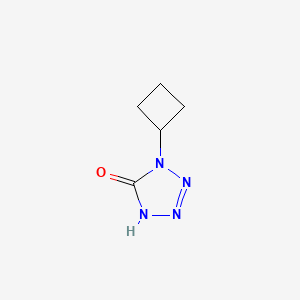

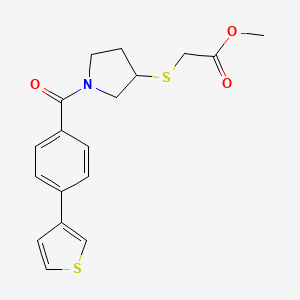

![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B3002133.png)

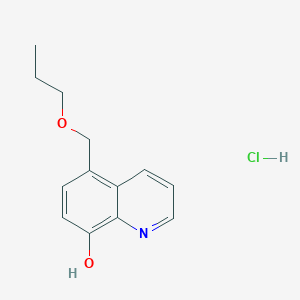

![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3002140.png)

![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)

![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3002149.png)